REACTION_CXSMILES
|
I[C:2]1[C:3]([CH3:13])=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH3:11])[N:8]=[C:7]2[NH2:12].[CH3:14][NH:15][C:16]1[N:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21](B3OC(C)(C)C(C)(C)O3)[CH:22]=2)[N:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:12][C:7]1[C:6]2[C:10](=[C:2]([C:21]3[CH:22]=[C:23]4[C:18](=[CH:19][CH:20]=3)[N:17]=[C:16]([NH:15][CH3:14])[N:25]=[CH:24]4)[C:3]([CH3:13])=[CH:4][CH:5]=2)[N:9]([CH3:11])[N:8]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC=C2C(=NN(C12)C)N)C
|
Name
|
|
Quantity
|
317 mg
|
Type
|
reactant
|
Smiles
|
CNC1=NC2=CC=C(C=C2C=N1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
927 μL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
54 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was purged with nitrogen in a sealed microwave vial
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (1-5% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C2=C(C(=CC=C12)C)C=1C=C2C=NC(=NC2=CC1)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |